molecular formula C10H9N5 B14609095 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- CAS No. 59772-86-0

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-

Cat. No.: B14609095
CAS No.: 59772-86-0
M. Wt: 199.21 g/mol
InChI Key: JPHRIAXXCHJWDF-UHFFFAOYSA-N
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Description

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is a heterocyclic compound that features a fused ring system combining pyrazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl- is unique due to its specific substitution pattern and the combination of pyrazole and tetrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

59772-86-0

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-7-phenylpyrazolo[5,1-e]tetrazole

InChI

InChI=1S/C10H9N5/c1-14-13-12-10-9(7-11-15(10)14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

JPHRIAXXCHJWDF-UHFFFAOYSA-N

Canonical SMILES

CN1N=NC2=C(C=NN21)C3=CC=CC=C3

Origin of Product

United States

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